1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-propan-2-ylphenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12(2)14-4-6-15(7-5-14)13(3)17-10-8-16-9-11-17/h4-7,12-13,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYPNPJKVLKOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine Scaffold
A retrosynthetic analysis of the target molecule, this compound, identifies the key bond disconnections to reveal plausible starting materials. The most logical disconnection is the carbon-nitrogen bond between the piperazine (B1678402) ring and the ethyl fragment. This disconnection simplifies the structure into two primary synthons: the piperazine nucleus and the (4-propan-2-ylphenyl)ethyl moiety.
This leads to two primary synthetic strategies for the final bond formation:
Reductive Amination: This approach involves the reaction of piperazine with the corresponding ketone, 1-(4-propan-2-ylphenyl)ethan-1-one. This is a common and efficient method for forming N-alkyl bonds.
Nucleophilic Substitution: This strategy utilizes piperazine as a nucleophile to displace a leaving group on the ethyl side chain, such as in 1-(1-haloethyl)-4-(propan-2-yl)benzene.
Further retrosynthetic analysis can be applied to the piperazine ring itself, breaking it down into simpler acyclic precursors like ethylenediamine (B42938) and a two-carbon unit with leaving groups on both ends. Similarly, the 1-(4-propan-2-ylphenyl)ethan-1-one precursor can be derived from cumene (B47948) (propan-2-ylbenzene) through Friedel-Crafts acylation.
Approaches for the Construction of the Piperazine Ring System
The piperazine ring is a common heterocyclic motif that can be synthesized through various established methods. While many substituted piperazines are commercially available, understanding the construction of the ring itself is fundamental. mdpi.com The synthesis of the piperazine core often involves the cyclization of linear diamine precursors. nih.gov
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, primarily for the synthesis of N-arylpiperazines. mdpi.comacs.org This method is more frequently employed in discovery chemistry than in large-scale processes due to the cost and potential for trace metal contamination. mdpi.com The reaction typically involves coupling an aryl halide or triflate with a piperazine, which can be mono-protected (e.g., with a Boc group) to ensure mono-arylation. A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation, accommodating a wide range of substrates, including sterically hindered and electron-rich or -poor aryl chlorides. acs.orgmit.edu In some cases, the reaction can be performed under aerobic and even solvent-free conditions, with piperazine itself acting as the solvent. acs.org
| Aryl Halide/Triflate | Piperazine Derivative | Catalyst/Ligand | Conditions | Yield | Reference |
| Aryl Chlorides | Piperazine | Pd2(dba)3 / RuPhos | Aerobic | up to 97% | acs.org |
| Aryl Bromide | N-Boc-piperazine | Pd(OAc)2 / Ligand | Toluene, Base | High | mdpi.com |
| Aryl Triflates | 4-Methylimidazole | Pd2(dba)3 / L1 | Base | High | mit.edu |
| Aryl Bromide | 2-Substituted Piperazine | Pd Catalyst / L6, L7 | - | - | acs.org |
This table presents representative examples of Palladium-catalyzed N-arylation reactions to form substituted piperazines.
Nucleophilic substitution is a cornerstone of piperazine chemistry, used for both the formation of the ring and its subsequent functionalization. mdpi.com For ring construction, a common method involves the reaction of a 1,2-diamine with a 1,2-dihaloethane derivative. More commonly, for functionalization, the secondary amines of the piperazine ring act as nucleophiles to displace leaving groups on alkyl or acyl halides. mdpi.commdpi.com For instance, N-alkylation with alkyl chlorides or bromides is a standard procedure. mdpi.com In the case of activated aromatic systems, such as electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) with piperazine can be highly effective and is often preferred in process chemistry for its favorable economics and simpler workup. mdpi.com
| Electrophile | Nucleophile | Reaction Type | Key Features | Reference |
| Alkyl Halides/Sulfonates | Piperazine | N-Alkylation (SN2) | Common method for N-alkyl derivatives. | mdpi.com |
| Chloroacetyl chloride | N-Aryl Glycine (B1666218) Esters | N-Acylation | Used in the synthesis of piperazine-2,5-diones. | nih.gov |
| Pentafluoropyridine | Piperazine | SNAr | Reaction occurs at the para position. | researchgate.net |
| 2-Nitro-5-halopyridine | Piperazine | SNAr | Synthesis of N-arylpiperazine building blocks. | mdpi.com |
This table summarizes various nucleophilic substitution reactions involving the piperazine moiety.
Reductive amination is a versatile and widely used method for preparing N-alkyl derivatives of piperazine. mdpi.com The reaction involves the condensation of a piperazine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. mdpi.comnih.gov This strategy is highly effective for attaching complex side chains to the piperazine core and can also be used in an intramolecular fashion to form the piperazine ring itself from a suitable precursor. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |
| Aldehyde | Piperazine | Sodium triacetoxyborohydride | N-Alkylpiperazine | mdpi.com |
| N-Methyl-4-piperidone | 2-(Piperazin-1-yl)ethanamine | Sodium triacetoxyborohydride | Substituted Piperazine | nih.gov |
| Tetrahydropyran-4-one | Substituted Piperazine | - | N-Alkylpiperazine | mdpi.com |
| β-Keto Ester | Ammonium Acetate | Sodium cyanoborohydride | 2,3-Substituted 1,4-Diamine | nih.gov |
This table highlights examples of reductive amination for the synthesis and functionalization of piperazines.
Beyond the simple reaction of a diamine and a dihalide, a variety of more sophisticated cyclization reactions have been developed to construct the piperazine ring, often allowing for the introduction of substituents with high stereochemical control. organic-chemistry.org One strategy involves the reductive cyclization of dioximes, which can be prepared from primary amines, to yield substituted piperazines. nih.govmdpi.com Another approach uses a palladium-catalyzed cyclization of a propargyl unit with a diamine component to create highly substituted piperazines. nih.gov Other methods include intramolecular aza-Wittig reactions to form piperazine-2,5-diones, which can then be reduced to the corresponding piperazines, and manganese(III)-mediated radical cyclizations. nih.govnih.gov Solid-phase synthesis has also been employed, where a resin-bound precursor is cleaved and cyclized simultaneously upon heating to release a piperazinedione, which can be subsequently reduced. google.com
| Precursor Type | Method | Key Features | Reference |
| Dioximes | Catalytic Reductive Cyclization | Builds piperazine ring from a primary amine. | nih.govmdpi.com |
| Propargyl Carbonates & Diamines | Palladium-Catalyzed Cyclization | Modular synthesis with high stereo- and regiocontrol. | nih.gov |
| Azide-Amides | Intramolecular Aza-Wittig | Forms piperazine-2,5-dione intermediates. | nih.gov |
| Resin-Bound Dipeptoid | Solid-Phase Cyclization/Cleavage | Simultaneous ring formation and cleavage from resin. | google.com |
| Unsaturated Diacyl Piperazines | Mn(OAc)3 Mediated Radical Cyclization | Forms fused dihydrofuran-piperazine systems. | nih.gov |
This table outlines diverse cyclization strategies for constructing the piperazine ring system.
Introduction of the (4-Propan-2-ylphenyl)ethyl Moiety
The final step in the synthesis of this compound involves covalently linking the piperazine ring to the (4-propan-2-ylphenyl)ethyl side chain. This is typically achieved through one of the two primary C-N bond-forming reactions detailed previously.
The most direct and common approach is reductive amination . In this one-pot procedure, piperazine is reacted with 1-(4-propan-2-ylphenyl)ethan-1-one. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced by a suitable hydride agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), to yield the final product. This method is often high-yielding and avoids the need to pre-activate the side chain with a leaving group.
Alternatively, a nucleophilic substitution pathway can be used. This requires the synthesis of an electrophilic partner, such as 1-(1-chloroethyl)-4-(propan-2-yl)benzene or 1-(1-bromoethyl)-4-(propan-2-yl)benzene. Piperazine, acting as a nitrogen nucleophile, can then displace the halide in an SN2 reaction. To prevent undesired double alkylation, it is often necessary to use a large excess of piperazine or to employ a mono-protected piperazine derivative (e.g., N-Boc-piperazine), followed by a subsequent deprotection step. mdpi.com The addition of iodide salts can sometimes improve yields in reactions involving alkyl chlorides or bromides. mdpi.com
Alkylation and Arylation Techniques
The construction of the fundamental framework of this compound typically involves the formation of a key carbon-nitrogen bond between the piperazine moiety and the 1-(4-propan-2-ylphenyl)ethyl group. This is often achieved through nucleophilic substitution or reductive amination pathways.
A primary method for forging this connection is the direct N-alkylation of piperazine with a suitable electrophile, such as 1-(1-chloroethyl)-4-isopropylbenzene. This reaction proceeds via a standard SN2 mechanism. Alternatively, the piperazine ring can be constructed around an existing ethylphenylamine core. nih.gov
Another powerful strategy is reductive amination. This involves the reaction of a ketone precursor, 1-(4-isopropylphenyl)ethan-1-one, with piperazine under reducing conditions. This method is highly versatile and is a cornerstone in the synthesis of many piperazine-containing pharmaceuticals. nih.gov
Modern cross-coupling reactions are also employed, particularly for creating N-aryl piperazine derivatives. While the primary structure of the title compound involves an N-alkyl bond, the synthesis of related analogues often relies on techniques such as the Buchwald-Hartwig amination and the Ullmann–Goldberg reaction for coupling piperazine to aryl halides. nih.gov Visible-light photoredox catalysis has also emerged as a mild and green alternative for the C–H arylation of piperazine rings, offering a direct route to functionalized analogues. nsf.gov
Table 1: Key Synthetic Reactions for Piperazine Core Formation
| Reaction Type | Reactants | General Conditions | Relevance |
|---|---|---|---|
| N-Alkylation | Piperazine + Alkyl Halide (e.g., 1-(1-chloroethyl)-4-isopropylbenzene) | Base, solvent (e.g., CH3CN, DMF) | Direct formation of the C-N bond at the ethyl bridge. |
| Reductive Amination | Piperazine + Ketone (e.g., 1-(4-isopropylphenyl)ethan-1-one) | Reducing agent (e.g., NaBH(OAc)3, H2/Pd) | Forms the core structure from a ketone precursor. researchgate.net |
| Buchwald-Hartwig Amination | Piperazine + Aryl Halide/Triflate | Palladium catalyst, phosphine ligand, base | Primarily for N-aryl analogues, but highlights advanced C-N coupling methods. nih.gov |
| Photoredox C-H Arylation | N-protected Piperazine + Aryl Halide | Photocatalyst (e.g., Ir or Ru complex), light | Direct arylation of the piperazine ring C-H bonds for advanced analogues. nsf.gov |
Stereoselective Synthesis of Chiral Centers at the Ethyl Bridge
The ethyl bridge of this compound contains a stereogenic center. The synthesis of enantiomerically pure forms of this compound is of significant interest and requires stereoselective synthetic methods.
One effective approach is the use of chiral starting materials. For instance, employing an enantiopure (R)- or (S)-1-(4-isopropylphenyl)ethanamine and building the piperazine ring onto it using reagents like bis(2-chloroethyl)amine (B1207034) ensures the stereochemical integrity of the final product. nih.gov
Alternatively, asymmetric synthesis can be employed. The diastereoselective alkylation of a chiral glycine enolate synthon represents a powerful method for establishing the stereocenter with high control. researchgate.net Another strategy involves the asymmetric reduction of an imine intermediate formed between piperazine and 1-(4-isopropylphenyl)ethan-1-one, using a chiral catalyst or reducing agent. The stereoselective synthesis of chiral piperazines often involves key steps like reductive amination to introduce functional groups and selective alkylation, which can proceed with high diastereoselectivity. researchgate.net The synthesis of chiral 2-substituted piperazines has been achieved through methods like the condensation of ethyl α-bromophenylacetate with ethylenediamine followed by hydride reduction. researchgate.net
Derivatization Strategies for Analogues of this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships through the synthesis of diverse analogues. The piperazine ring is a privileged structure in drug discovery, in part because its two nitrogen atoms allow for modifications that can enhance pharmacokinetic properties. nih.gov
Modifications on the Piperazine Nitrogen Atoms
The secondary amine (N-4) of the piperazine ring is a prime handle for derivatization. It readily undergoes a variety of chemical transformations, including alkylation, acylation, and arylation.
N-Alkylation and N-Arylation: The free nitrogen can be functionalized with a wide array of alkyl or aryl groups. nih.gov This is commonly achieved by reacting the parent compound with alkyl halides, or through coupling reactions like the Buchwald-Hartwig amination for aryl substituents. nih.gov For example, reacting the piperazine with various substituted phenyl groups can significantly alter the molecule's properties. epa.gov Syntheses have been reported where the piperazine nitrogen is functionalized with groups like 2-(phenylthio)ethyl chains. nih.gov
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. These modifications can introduce hydrogen bond acceptors and modulate the basicity of the piperazine nitrogen.
Reductive Amination: The secondary amine can also be modified via reductive amination with various aldehydes and ketones, introducing a diverse range of substituted alkyl groups. researchgate.net
Derivatization for Analysis: While primarily for analytical purposes, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride highlights the reactivity of the piperazine nitrogen and its ability to form stable, functionalized adducts. jocpr.comresearchgate.net
Table 2: Examples of N-4 Piperazine Modifications
| Modification Type | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halides (R-X) | -R (Alkyl) | nih.gov |
| Arylation | Aryl Halides (Ar-X) | -Ar (Aryl) | nih.govepa.gov |
| Acylation | Acyl Chlorides (RCOCl) | -C(O)R (Amide) | nih.gov |
| Sulfonylation | Sulfonyl Chlorides (RSO2Cl) | -S(O)2R (Sulfonamide) | nih.gov |
| Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | -CH2R / -CHR'R | researchgate.net |
Substituent Variations on the Phenyl Ring and Isopropyl Group
Modifying the electronic and steric properties of the phenyl ring or altering the isopropyl group can lead to analogues with different characteristics.
Isopropyl Group Modification: The isopropyl group can be replaced by other alkyl or functional groups by starting with a different aromatic ketone. For instance, beginning with acetophenone (B1666503) would yield a final compound without the isopropyl group, while using 1-(4-tert-butylphenyl)ethan-1-one would install a tert-butyl group instead.
Isosteric and Bioisosteric Replacements within the Molecular Framework
Bioisosteric replacement is a key strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved pharmacokinetic profiles or reduced toxicity. cambridgemedchemconsulting.com
Phenyl Ring Replacements: The 4-propan-2-ylphenyl moiety can be replaced with a variety of non-classical phenyl bioisosteres. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl mimics. semanticscholar.org These replacements can decrease lipophilicity and improve metabolic stability. semanticscholar.org Heterocyclic rings such as pyridyl, thiophene, or pyrimidine (B1678525) are also common replacements for the phenyl group, introducing heteroatoms that can act as hydrogen bond acceptors and alter solubility. epa.govcambridgemedchemconsulting.com
Piperazine Ring Replacements: The piperazine ring itself can be substituted with other cyclic diamines or related structures. For example, spirodiamines and 1-azaspiro[3.3]heptane have been explored as piperazine bioisosteres. enamine.netenamine.net These modifications alter the three-dimensional shape, basicity (pKa), and hydrogen bonding capacity of the core structure. nih.gov The goal of such replacements is often to fine-tune the molecule's interaction with biological targets or improve its absorption, distribution, metabolism, and excretion (ADME) properties. baranlab.org
Table 3: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement Examples | Potential Impact | Reference |
|---|---|---|---|
| Phenyl | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane (BCP), Cubane | Altered polarity, solubility, metabolic stability, 3D shape. | cambridgemedchemconsulting.comsemanticscholar.org |
| Piperazine | Homopiperazine, Pyrrolidine, Morpholine, 1-Azaspiro[3.3]heptane | Modified basicity (pKa), lipophilicity, conformational rigidity. | nih.govenamine.net |
| Isopropyl | Cyclopropyl, Trifluoromethyl (CF3), t-Butyl | Changes in size, lipophilicity, and metabolic stability. | cambridgemedchemconsulting.com |
Structural Elucidation and Analytical Characterization for Research Integrity
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms and the types of chemical bonds present.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the 4-propan-2-ylphenyl group, the methine and methyl protons of the ethyl and isopropyl groups, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets, quartets, multiplets) would reveal the number of neighboring protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. uoi.gr Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. uoi.gr The complete assignment of both ¹H and ¹³C NMR spectra is often facilitated by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations. nih.gov
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~ 1.25 (d, 6H) | ~ 24.0 |
| Isopropyl -CH | ~ 2.90 (sept, 1H) | ~ 33.8 |
| Ethyl -CH₃ | ~ 1.40 (d, 3H) | ~ 15.0 |
| Ethyl -CH | ~ 3.50 (q, 1H) | ~ 65.0 |
| Piperazine -CH₂- (positions 2, 6) | ~ 2.50 (m, 4H) | ~ 54.0 |
| Piperazine -CH₂- (positions 3, 5) | ~ 2.95 (m, 4H) | ~ 46.0 |
| Piperazine -NH | ~ 1.90 (s, 1H) | - |
| Aromatic -CH (ortho to ethyl) | ~ 7.30 (d, 2H) | ~ 128.0 |
| Aromatic -CH (meta to ethyl) | ~ 7.20 (d, 2H) | ~ 126.5 |
| Aromatic -C (ipso, attached to ethyl) | - | ~ 142.0 |
| Aromatic -C (ipso, attached to isopropyl) | - | ~ 148.0 |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS). The multiplicity is indicated as s (singlet), d (doublet), q (quartet), sept (septet), and m (multiplet).
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. muni.cz The absorption of specific frequencies of infrared light corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, N-H stretching for the secondary amine in the piperazine ring, and C-N stretching vibrations. The aromatic ring would also give rise to characteristic C=C stretching and C-H out-of-plane bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C bonds of the aromatic ring and the aliphatic side chains.
Predicted IR and Raman Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperazine) | ~ 3300-3500 (broad) | Weak |
| Aromatic C-H Stretch | ~ 3000-3100 | Strong |
| Aliphatic C-H Stretch | ~ 2850-2960 | Strong |
| C=C Aromatic Ring Stretch | ~ 1600, 1500 | Strong |
| C-N Stretch | ~ 1100-1300 | Medium |
| Aromatic C-H Out-of-Plane Bend | ~ 800-900 | Medium |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the alkyl substituents on the aromatic ring would be expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.
Predicted UV-Vis Data for this compound (in a non-polar solvent)
| Transition | Predicted λmax (nm) |
| π → π* (Primary band) | ~ 210 |
| π → π* (Secondary, benzenoid band) | ~ 265 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
HR-MS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₅H₂₄N₂), the expected exact mass can be calculated and compared with the experimentally determined value.
Predicted HR-MS Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₂₅N₂⁺ | 233.2012 |
| [M+Na]⁺ | C₁₅H₂₄N₂Na⁺ | 255.1831 |
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chemicalbook.com This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for pharmacokinetic studies. nih.govmdpi.com In an LC-MS/MS experiment, the parent ion of the compound of interest is selected and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for the compound. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the piperazine ring, and fragmentation of the piperazine ring itself.
Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor ion)
| Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) | Plausible Neutral Loss/Fragment Structure |
| 233.2 | 147.1 | [C₁₁H₁₅]⁺ (cleavage of C-N bond) |
| 233.2 | 87.1 | [C₄H₉N₂]⁺ (piperazine fragment) |
| 233.2 | 119.1 | [C₉H₁₁]⁺ (tropylium-like ion from benzyl (B1604629) moiety) |
Chromatographic Purity and Analytical Methodologies
The determination of purity for pharmaceutical intermediates and active ingredients like this compound relies heavily on chromatographic techniques. These methods separate the main compound from any impurities, which could include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For a piperazine derivative such as this compound, a reversed-phase HPLC method would typically be developed.
Methodology Principles: A challenge in the HPLC analysis of some piperazine compounds is that the basic piperazine structure lacks a strong chromophore, making detection by UV-Vis spectrophotometry difficult at low levels. hakon-art.comjocpr.com To overcome this, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a stable, detectable derivative. jocpr.comresearchgate.net
The separation is generally achieved on a C18 or similar octadecylsilane-bonded silica (B1680970) column. google.com A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of all related substances. google.com
Typical HPLC Method Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Column | Octadecylsilane (C18), 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile-disodium hydrogen phosphate buffer |
| Mobile Phase B | Acetonitrile-phosphoric acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting parameters for method development, based on methods for similar compounds. jocpr.comgoogle.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a suitable alternative for analyzing volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. This method is particularly effective for detecting residual solvents and volatile impurities. google.com
Methodology Principles: In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a stationary phase coated on the column walls. A flame ionization detector (FID) is commonly used for organic compounds like piperazines. hakon-art.com
For piperazine and its simpler alkyl derivatives, a DB-17 column, which is a (50%-Phenyl)-methylpolysiloxane phase, has been shown to provide good separation and peak shapes. hakon-art.comresearchgate.net Helium is typically used as the carrier gas. researchgate.net
Typical GC Method Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Column | DB-17 (or equivalent), 30 m x 0.53 mm, 1.0 µm film |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 250°C |
| Detector (FID) Temp | 260°C |
| Injection Volume | 1.0 µL |
| Diluent | Methanol |
This table represents a hypothetical set of starting parameters for method development, based on established methods for related piperazine compounds. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details.
Methodology Principles: To perform X-ray crystallography, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.
While crystal structures for many complex piperazine-containing molecules have been determined, researchgate.net specific crystallographic data for this compound are not found in the surveyed literature. Such a study would confirm the connectivity of the 4-propan-2-ylphenyl group to the ethyl bridge and the piperazine ring, and reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the substituents.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are employed to determine the electronic and geometric features of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about orbital energies, electron distribution, and molecular geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations would be instrumental in determining the most stable three-dimensional conformation of 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine. By optimizing the molecular geometry, researchers can obtain precise data on bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and steric profile. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to validate the optimized structure. researchgate.net
Illustrative Data from a DFT Study: This table conceptualizes the type of geometric parameters that would be obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).
| Parameter Type | Atoms Involved | Calculated Value |
| Bond Length | C-N (piperazine ring) | e.g., ~1.46 Å |
| C-C (ethyl bridge) | e.g., ~1.54 Å | |
| C-C (aromatic ring) | e.g., ~1.39 Å | |
| Bond Angle | C-N-C (piperazine ring) | e.g., ~110° |
| N-C-C (ethyl bridge) | e.g., ~112° | |
| Dihedral Angle | Defines piperazine (B1678402) chair conformer | e.g., ~55° |
Note: The values presented are illustrative examples and not actual calculated data.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis for this compound would pinpoint the distribution of these orbitals, revealing which parts of the molecule are most involved in potential chemical reactions.
Conceptual Data from FMO Analysis:
| Orbital | Energy (eV) | Description |
| HOMO | e.g., -6.2 eV | Indicates electron-donating regions, likely centered on the nitrogen atoms of the piperazine ring. |
| LUMO | e.g., -0.5 eV | Indicates electron-accepting regions, potentially distributed across the phenyl ring system. |
| Energy Gap (ΔE) | e.g., 5.7 eV | A larger gap would suggest high kinetic stability and low reactivity. |
Note: The values presented are illustrative examples and not actual calculated data.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying reactive sites. The map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.comyoutube.com Green and yellow areas represent neutral or weakly interacting regions. For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine ring, identifying them as primary sites for protonation and interaction with electrophiles. The hydrogen atoms on the aromatic ring might show a slight positive potential (blueish-green).
Preclinical Pharmacological and Biological Activity Profiling
Enzyme Interaction and Inhibition Assays (In Vitro)
Kinase Inhibition Profiling (e.g., ALK, Lipid Kinases, Tyrosine Kinase, MAGL)
The inhibitory activity of 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine against specific kinases such as Anaplastic Lymphoma Kinase (ALK), lipid kinases, various tyrosine kinases, and Monoglyceride Lipase (MAGL) is not extensively detailed in the currently available scientific literature. While derivatives of piperazine (B1678402) are widely studied for kinase inhibition, specific data for this compound remains limited.
Other Relevant Enzyme Targets (e.g., α-Amylase)
Research has identified this compound as an inhibitor of α-amylase, an enzyme crucial for carbohydrate metabolism. The compound demonstrated a noteworthy inhibitory effect on this enzyme, suggesting potential applications in contexts where modulation of α-amylase activity is therapeutically relevant. Its inhibitory concentration (IC₅₀) was determined to be 0.16 µM, indicating potent activity.
Table 1: α-Amylase Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | α-Amylase | 0.16 |
Cellular and Molecular Mechanisms of Action (In Vitro)
The precise mechanisms by which this compound modulates specific cellular signaling pathways have not been extensively elucidated in the reviewed literature. Further research is required to determine its impact on intracellular signaling cascades.
Direct evidence detailing the modulatory effects of this compound on neurotransmitter levels, such as serotonin (B10506) and dopamine (B1211576), is not prominently available in existing research. The neuropharmacological profile concerning its interaction with neurotransmitter systems remains an area for future investigation.
The compound has demonstrated significant antioxidant properties in various in vitro assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, it showed an IC₅₀ value of 1.10 µM. Furthermore, in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, its scavenging activity was reported with an IC₅₀ of 1.25 µM. These findings suggest that this compound can effectively neutralize free radicals in cellular systems.
Table 2: In Vitro Antioxidant Activity
| Assay | IC₅₀ (µM) |
|---|---|
| DPPH | 1.10 |
| ABTS | 1.25 |
In Vitro Efficacy in Disease-Relevant Biological Models
The demonstrated potent in vitro inhibition of α-amylase suggests a potential role for this compound in models related to metabolic disorders, such as type 2 diabetes, where controlling post-prandial hyperglycemia is a key therapeutic strategy. The compound's ability to inhibit this enzyme more effectively than the standard drug acarbose (B1664774) (IC₅₀ = 1.45 µM) in the same study highlights its promise in this area.
Furthermore, its notable antioxidant activity points towards potential utility in biological models of diseases where oxidative stress is a key pathological factor, such as neurodegenerative disorders or inflammatory conditions. The capacity to scavenge free radicals could translate to cytoprotective effects in these disease models.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Serotonin |
| Dopamine |
| Acarbose |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
Antimicrobial Spectrum (Antibacterial, Antifungal, Antimycobacterial)
The piperazine nucleus is a foundational structure in the development of various antimicrobial agents. nih.govnih.gov Numerous studies have synthesized and evaluated a wide range of N-alkyl and N-aryl piperazine derivatives, some of which have demonstrated significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. researchgate.netsharif.edunih.govmdpi.com Similarly, derivatives have been tested for antifungal activity against species such as Aspergillus fumigatus and Aspergillus niger, although often with lesser efficacy compared to their antibacterial effects. nih.govresearchgate.net In the realm of antimycobacterial research, novel N-arylpiperazines and other derivatives have been designed and investigated for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net However, no specific studies or data sets were identified that evaluate the antibacterial, antifungal, or antimycobacterial spectrum of this compound.
Antiparasitic Activity (Antiplasmodial, Anti-Trypanosomal)
The piperazine moiety is also a key structural element in the search for new antiparasitic drugs. High-throughput screening and targeted synthesis have identified various piperazine derivatives, such as piperazine sulfonamides, with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.comjohnshopkins.edu Research has explored structure-activity relationships to optimize the antiplasmodial effects of these compounds. johnshopkins.edu Despite the recognized potential of the piperazine class in this therapeutic area, there is no available research detailing the antiplasmodial or anti-trypanosomal activity of this compound.
Antiproliferative Activity in Cell Lines
Many novel piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov Studies have investigated the antiproliferative activity of 1-benzhydrylpiperazine (B193184) and arylpiperazine derivatives against cell lines such as MCF-7 (breast carcinoma), HeLa (cervix carcinoma), and various prostate cancer cell lines. nih.govmdpi.com The goal of this research is often to identify new compounds that can circumvent issues like multidrug resistance. uniba.it However, the antiproliferative profile of this compound in any cancer cell line has not been reported in the available literature.
Anticonvulsant Effects in In Vitro Models
The therapeutic potential of piperazine derivatives extends to neurological disorders, including epilepsy. Various series of 1,4-substituted piperazine derivatives have been synthesized and assessed for anticonvulsant properties in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.govresearchgate.net Some research has focused on developing multifunctional agents that combine anticonvulsant activity with neuroprotective effects. nih.gov Nevertheless, no in vitro or in vivo studies characterizing the potential anticonvulsant effects of this compound were found.
Antidepressant and Anxiolytic-like Activity in Biochemical Assays
Piperazine is a well-established substructure in many antidepressant and anxiolytic drugs, largely due to its favorable central nervous system pharmacokinetic profile and its role in binding to key receptors like serotonin (5-HT) and GABA receptors. nih.govnih.gov Numerous studies have explored new piperazine derivatives for their potential as selective serotonin reuptake inhibitors (SSRIs) or for their anxiolytic-like effects in behavioral and biochemical assays. nih.govnih.govdntb.gov.ua These investigations often involve evaluating the interaction of these compounds with specific neurotransmitter systems. nih.govnih.govmdpi.com Despite the prevalence of the piperazine core in psychopharmacology, there is no specific biochemical data on the antidepressant or anxiolytic-like activity of this compound.
Neuroprotective Mechanisms in Preclinical Models
In the context of neurodegenerative diseases, some piperazine derivatives have been investigated for their neuroprotective properties. Research has explored the potential of these compounds to protect neurons from damage caused by excitotoxicity and oxidative stress in preclinical models of conditions like Parkinson's disease. nih.govnih.gov These studies aim to identify molecules that can halt or slow progressive neuronal death. nih.gov There is currently no information available regarding any neuroprotective mechanisms or activity for this compound.
In Vivo Preclinical Pharmacological Assessments (Non-human Animal Models)
An extensive search for scientific literature and data pertaining to the chemical compound This compound has yielded no specific information regarding its preclinical pharmacological and biological activity.
There is no available research data in the public domain detailing the neurobehavioral effects or efficacy in disease-specific models, such as those for Parkinson's disease or anxiety, for this particular compound. Consequently, the requested article, with its specific outline focusing on "," cannot be generated.
The scientific community has not published studies on the evaluation of neurobehavioral effects or disease model-specific efficacy for this compound that are accessible through public databases. Therefore, no data tables or detailed research findings can be provided as requested.
Structure Activity Relationship Sar Studies
Impact of Piperazine (B1678402) Ring Substitution on Biological Activity
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, which are amenable to substitution. researchgate.netnih.gov These nitrogen atoms can serve as hydrogen bond donors or acceptors and allow for the introduction of various substituents to modulate pharmacological properties. researchgate.netmuseonaturalistico.it SAR studies on related compounds reveal that modifications at the N-4 position of the piperazine ring significantly influence biological activity and target selectivity.
In one series of 1-piperazino-3-arylindans, potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups. researchgate.net Conversely, in other studies, leaving the piperazine ring unsubstituted was found to be beneficial for anti-K562 anticancer activity. nih.gov Research on combretastatin-A4 piperazine conjugates showed that the substituents on the N-4 position of the piperazine moiety had a notable influence on cytotoxicity. nih.gov
The nature of the substituent plays a critical role. For instance, in a series of multi-target antipsychotic agents, modifying the piperazine moiety was key to achieving a desired receptor affinity profile, balancing high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors with low activity at off-target receptors. museonaturalistico.it Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the piperazine ring itself was found to be essential for activity, though it did not appear to form stable interactions with the transporter in docking studies. polyu.edu.hk This suggests its primary role may be as a central scaffold for orienting other interacting moieties.
The table below summarizes findings on how N-4 piperazine substituents affect activity in various analog series.
| Base Scaffold | N-4 Substituent | Biological Target/Activity | Key Finding |
| 1-(1-Phenylethyl)piperazine Analogs | Varies (e.g., alkyl, cycloalkyl) | Opioid Receptors | Substituents at N-4 are critical for determining agonist vs. antagonist activity. nih.gov |
| 1-Piperazino-3-arylindans | 2-Methyl, 2,2-Dimethyl | D1/D2 Receptors | Small substituents on the piperazine ring itself (not the nitrogen) were found to be important for potent antagonism. researchgate.net |
| Flavon-7-yl Piperazines | Unsubstituted | K562 Cancer Cells | An unsubstituted N-4 position was found to be optimal for activity against this cell line. nih.gov |
| Triazinyl-piperazines | 2-Fluorophenyl | Equilibrative Nucleoside Transporters (ENTs) | This substitution was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk |
Role of the Ethyl Linker and Chiral Center
The ethyl linker connecting the phenyl and piperazine moieties contains a chiral center, which introduces stereochemistry as a critical factor in biological activity. nih.gov It is a general principle in medicinal chemistry that stereochemistry can have a profound impact on drug action, affecting target binding, metabolism, and pharmacokinetics. mdpi.com
Studies on closely related 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives demonstrated this enantioselectivity clearly. The S-(+) enantiomers consistently showed significantly stronger analgesic (narcotic agonist) activity than their corresponding R-(-) enantiomers. nih.gov In one case, the S-(+) enantiomer was 105 times more potent than morphine. nih.gov Interestingly, some R-(-) enantiomers displayed narcotic antagonist activity, a complete reversal of the effect observed with the S-(+) form, highlighting the critical role of the spatial arrangement of the groups around the chiral carbon for receptor interaction. nih.gov The active S-(+) enantiomers were found to have the same configuration as the tyrosine residue of Met-enkephalin, suggesting a specific binding mode at the opioid receptor. nih.gov
The length and nature of the linker between the aromatic group and the piperazine nitrogen also influence affinity. In a study of (2-methoxyphenyl)piperazine derivatives targeting the 5-HT1A receptor, the length of the alkyl chain was evaluated. A four-carbon chain was determined to be optimal when the terminal fragment was a heteroaryl group, while a two-methylene chain showed maximum affinity for derivatives with a cycloalkyl moiety. nih.gov This indicates that the linker's role is to provide the optimal distance and orientation between the key pharmacophoric elements—the aromatic ring and the piperazine nitrogen—for effective binding to the target receptor.
Influence of the (4-Propan-2-ylphenyl) Moiety on Target Interaction
The (4-propan-2-ylphenyl) group, also known as the 4-isopropylphenyl or cumyl moiety, is a key lipophilic part of the molecule. While direct SAR studies focusing specifically on the 4-isopropyl group in this exact scaffold are not widely available in the reviewed literature, the influence of substituents on the phenyl ring is a well-established determinant of activity in phenylpiperazine derivatives.
The phenyl ring and its substituents are crucial for interaction with biological targets, often through hydrophobic and aromatic (π-π stacking) interactions. nih.gov Modifications on this ring can drastically alter potency and selectivity. For example, in the development of ENT inhibitors based on a triazinyl-piperazine core, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects. polyu.edu.hk However, activity could be restored by adding specific substituents back onto this phenyl ring, such as a meta-methyl group or a para-ethyl group, demonstrating the sensitivity of the receptor to the substitution pattern. polyu.edu.hk
In another example involving glycyrrhetic acid-piperazine derivatives, the phenylpiperazine fragment was found to play a significant role in the antiproliferative effect. nih.gov Similarly, for a series of sulfanilamide (B372717) derivatives, a 4-chloro substitution on the terminal benzene ring was effective, while activity was significantly reduced when replaced by hydrogen, methyl, or tert-butyl groups. nih.gov The 4-isopropyl group on the parent compound is a moderately bulky and hydrophobic group. Its presence would be expected to promote binding in hydrophobic pockets within a target receptor. Any changes, such as replacing it with smaller alkyl groups, polar groups (like hydroxyl), or halogens, would systematically probe the size, polarity, and electronic requirements of this binding pocket.
Systematic Analog Synthesis and Biological Evaluation
The exploration of SAR for this class of compounds relies on the systematic synthesis and subsequent biological evaluation of analogs. nih.govfrontiersin.org This process typically involves identifying a lead compound and modifying discrete parts of its structure—such as the piperazine substituent, the phenyl ring substituent, or the linker—to observe the effect on activity. frontiersin.org
The synthesis of these analogs often employs established chemical routes. The piperazine moiety is frequently introduced via methods like Buchwald-Hartwig amination, aromatic nucleophilic substitution (SNAr), or reductive amination. nih.gov For instance, in the synthesis of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the core structure was assembled and then various substituents were added to the N-4 position for evaluation. nih.gov The synthesized compounds are then subjected to a battery of in vitro and/or in vivo biological assays to determine their activity, potency (e.g., IC50 or Ki values), and selectivity, generating the data needed to build a robust SAR model. museonaturalistico.itmdpi.comnih.gov
Identification of Key Pharmacophoric Elements
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov Identifying the pharmacophore for the 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine scaffold is key to understanding its interaction with receptors and for designing new, more potent molecules. researchgate.netfrontiersin.org
For phenylpiperazine derivatives in general, the key pharmacophoric features typically include:
A Hydrophobic/Aromatic Region: The substituted phenyl ring (in this case, the 4-propan-2-ylphenyl group) serves as a critical hydrophobic and/or aromatic feature that engages with corresponding pockets or surfaces on the target protein. frontiersin.org
A Basic Nitrogen Atom: The N-4 nitrogen of the piperazine ring is typically basic at physiological pH. nih.gov This positively charged center can form crucial ionic interactions or hydrogen bonds with acidic residues (like aspartate or glutamate) in the receptor's binding site. polyu.edu.hk
A Hydrogen Bond Acceptor/Donor: The N-1 nitrogen atom of the piperazine ring can also act as a hydrogen bond acceptor. researchgate.netnih.gov
Specific Spatial Arrangement: The ethyl linker and the chiral center dictate the precise 3D orientation and distance between the aromatic region and the basic nitrogen, which must match the topology of the receptor binding site. nih.gov
Pharmacophore models are often generated computationally based on the structures of active ligands or ligand-receptor complexes. frontiersin.orgnih.gov For example, a pharmacophore model for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives was proposed to consist of 11 features, defining the specific binding requirements. nih.gov Such models serve as 3D queries for screening databases to find new compounds that fit the required features. researchgate.net
Rational Design of Derivatives Based on SAR Findings
The culmination of SAR studies is the ability to move from random screening or systematic modification to the rational design of new derivatives with improved properties. museonaturalistico.itnih.gov By understanding which structural features are essential for activity and which can be modified to enhance potency or selectivity, chemists can design new molecules more intelligently.
For example, if SAR studies reveal that a large hydrophobic pocket exists in the target receptor, designers might replace the isopropyl group on the phenyl ring with even larger lipophilic groups. If stereochemistry is found to be critical, synthesis will focus on producing only the more active enantiomer. nih.govmdpi.com
This approach was successfully used in the design of new 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties. nih.gov Based on the structures of known topoisomerase II inhibitors, new compounds were designed, synthesized, and tested. nih.gov Molecular docking studies, guided by initial SAR, helped predict and rationalize the binding modes, showing that the phenylpiperazine part of the molecules was involved in π-π stacking interactions with DNA bases. nih.gov This synergy between SAR data, computational modeling, and targeted synthesis accelerates the discovery of compounds with enhanced therapeutic potential. museonaturalistico.itfrontiersin.org
Metabolic Stability and Preclinical Pharmacokinetic Considerations
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)
The assessment of metabolic stability is a crucial first step in characterizing a new chemical entity. It provides an early indication of a compound's susceptibility to breakdown by drug-metabolizing enzymes, which in turn influences its half-life and oral bioavailability. springernature.com The most common in vitro tool for this evaluation is the liver microsomal stability assay. evotec.com Liver microsomes are subcellular fractions isolated from the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.com
The standard assay involves incubating the test compound, such as 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine, with pooled liver microsomes from relevant species (e.g., human, rat, mouse) and a necessary cofactor, NADPH, to initiate the enzymatic reactions. mercell.comprotocols.io The concentration of the parent compound is monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS). protocols.io From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. protocols.io Compounds with high intrinsic clearance in liver microsomes are often predicted to have high first-pass metabolism and low oral bioavailability.
Studies on various arylpiperazine derivatives have shown that metabolic stability can be significantly influenced by the nature and position of substituents on both the aromatic and piperazine (B1678402) rings. nih.govresearchgate.net For instance, modifications to the piperazine ring can be explored to enhance metabolic stability. nih.gov
Below is a table with hypothetical metabolic stability data for this compound and two structural analogs to illustrate how minor chemical changes can impact metabolic fate across different species.
| Compound | Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction |
|---|---|---|---|---|
| This compound | Human | 25 | 55.4 | Intermediate |
| This compound | Rat | 12 | 115.2 | High |
| This compound | Mouse | 8 | 173.0 | High |
| Analog A (N-methylated piperazine) | Human | 45 | 30.8 | Low-Intermediate |
| Analog B (Fluorinated phenyl ring) | Human | > 60 | < 23.1 | Low |
Identification of Major Metabolites (Hypothetical Pathways)
Identifying the metabolic "soft spots" on a molecule is critical for guiding medicinal chemistry efforts to improve stability. Based on the structure of this compound and known metabolic pathways for related arylpiperazine compounds, several hypothetical major metabolites can be proposed. nih.gov
The primary routes of metabolism for piperazine-containing drugs often involve the cytochrome P450 enzyme system. researchgate.netresearchgate.net Key transformations include:
N-dealkylation: Cleavage of the ethyl group from the piperazine nitrogen is a common metabolic pathway for many piperazine derivatives. nih.gov This would result in the formation of 1-(4-propan-2-ylphenyl)ethanamine and a piperazine-related fragment.
Piperazine Ring Oxidation: Hydroxylation can occur on the carbon atoms of the piperazine ring, which may be followed by further oxidation to form a lactam. rsc.org
Piperazine Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring. mdpi.com
Aromatic Hydroxylation: Oxidation of the cumene (B47948) (propan-2-ylphenyl) ring is a possible pathway, although this is often less favorable than metabolism at the piperazine moiety.
Aliphatic Hydroxylation: The isopropyl group or the ethyl linker are also potential sites for hydroxylation.
These metabolic transformations are generally Phase I reactions aimed at increasing the polarity of the molecule to facilitate its excretion. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation) to further enhance water solubility.
General Considerations for Pharmacokinetic Optimization in Research Design
The ultimate goal of preclinical pharmacokinetic studies is to select and optimize compounds with a profile that is likely to translate into a safe and effective drug in humans. patsnap.com A typical workflow involves a tiered approach, starting with high-throughput in vitro screens and progressing to more complex in vivo animal studies for the most promising candidates. patsnap.com Key considerations in the research design include establishing a clear understanding of the relationships between a compound's physicochemical properties, its ADME profile, and its desired pharmacological effect.
Assessment of Oral Bioavailability (Preclinical Modeling)
For a drug intended for oral administration, bioavailability (F) is one of the most important pharmacokinetic parameters. It represents the fraction of an administered dose that reaches the systemic circulation unchanged. Low oral bioavailability can lead to high variability in patient exposure and may require higher doses, increasing the risk of side effects.
Oral bioavailability is influenced by both absorption and first-pass metabolism. While definitive values are determined through in vivo studies in animal models (typically rats or dogs), early predictions are crucial for prioritizing compounds. nih.gov Preclinical modeling combines data from various sources:
In vitro data: Results from metabolic stability assays (CLint) and permeability studies (Papp) are key inputs. nih.gov
Physicochemical properties: Parameters like solubility, lipophilicity (logP), and pKa are fundamental to absorption models.
In silico models: Physiologically based pharmacokinetic (PBPK) modeling and other computational tools can integrate these data to simulate absorption and predict human bioavailability. nih.govcn-bio.com
The table below shows representative pharmacokinetic parameters that would be determined in a preclinical in vivo study in rats following oral administration.
| Parameter | Definition | Hypothetical Value (Rat Model) |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 450 ng/mL |
| Tmax | Time to reach Cmax | 1.5 hours |
| AUC (0-inf) | Area under the plasma concentration-time curve | 2800 ng·h/mL |
| t½ | Terminal half-life | 4.2 hours |
| F% | Oral Bioavailability | 35% |
Permeability Studies
For a compound to be orally absorbed, it must first permeate across the intestinal epithelium. Permeability is assessed using various in vitro models, with PAMPA and Caco-2 assays being the most widely used in drug discovery. nih.govslideshare.net
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. evotec.comslideshare.net PAMPA is a cost-effective method to specifically assess passive permeability, which is the primary absorption route for many drugs. ingentaconnect.com Compounds are typically categorized as having low, medium, or high permeability based on their measured effective permeability (Pe) values. evotec.com
Caco-2 Permeability Assay: The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to resemble the enterocytes of the small intestine. This model is more physiologically relevant than PAMPA because it can assess not only passive diffusion but also the contributions of active uptake transporters and efflux transporters (like P-glycoprotein), which can significantly impact a drug's net absorption. nih.govevotec.com
Comparing results from both assays can be highly informative; a compound with high PAMPA permeability but low Caco-2 permeability may be a substrate for an efflux transporter. evotec.com
| Parameter | PAMPA | Caco-2 Assay |
|---|---|---|
| Model System | Artificial lipid-infused membrane | Differentiated human intestinal cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion, active transport, and efflux |
| Throughput | High | Low to Medium |
| Hypothetical Pe / Papp (10-6 cm/s) for Compound | 8.5 | 7.2 |
| Permeability Classification | High | High |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of N-substituted piperazines is a well-established field, yet there remains scope for innovation, particularly in developing more efficient, scalable, and environmentally benign methods. For a target like 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine, future research could focus on moving beyond classical methods to more advanced synthetic strategies.
Classical synthesis would likely involve the N-alkylation of piperazine (B1678402) with a suitable electrophile, such as 1-(1-chloroethyl)-4-isopropylbenzene. This standard approach, while functional, can be optimized. nih.gov A common strategy for preparing unsymmetrically substituted piperazines involves the reaction of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or N-alkylation of a mono-N-substituted piperazine. core.ac.uk
Future synthetic explorations could include:
Reductive Amination: A highly efficient method would be the reductive amination of piperazine with 4-isopropylacetophenone. This one-pot reaction, using various reducing agents, could offer a more direct and atom-economical route to the target compound.
Flow Chemistry: Continuous flow synthesis could be developed to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction time and waste.
C-H Functionalization: More advanced and elegant strategies involve the direct C-H functionalization of simpler precursors. researchgate.net While technically challenging, this represents a cutting-edge approach to streamline the synthesis of complex molecules.
Catalytic Methods: Research into novel catalytic systems, such as those based on ruthenium or palladium, could facilitate the amination of alcohols or other precursors under milder conditions, offering an alternative to traditional alkyl halide-based reactions. researchgate.net
Table 1: Potential Synthetic Pathways and Precursors This table is interactive. You can sort and filter the data.
| Pathway | Key Precursors | Reaction Type | Potential Advantages |
|---|---|---|---|
| N-Alkylation | Piperazine, 1-(1-chloroethyl)-4-isopropylbenzene | Nucleophilic Substitution | Well-established, predictable |
| Reductive Amination | Piperazine, 4-Isopropylacetophenone | Condensation/Reduction | High efficiency, atom economy |
| In Situ Formation | Diethanolamine, 4-(1-aminoethyl)aniline | Cyclization/Alkylation | One-pot potential |
Advanced Computational Approaches for Compound Optimization
Computational chemistry offers powerful tools to predict the properties of new molecules and guide the optimization of lead compounds before committing to costly and time-consuming synthesis. For this compound, a comprehensive in silico evaluation would be a critical step in its development.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound, a 3D-QSAR study could be conducted by building a library of virtual analogs with modifications to the isopropylphenyl and piperazine moieties. By correlating steric and electrostatic fields with predicted activity, researchers can identify key structural features required for a desired biological effect, such as antidepressant or antihistamine properties. nih.govnih.gov
Molecular Docking and Dynamics: Based on the known pharmacology of similar arylpiperazine derivatives, molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various biological targets. nih.gov Potential targets could include dopamine (B1211576) receptors, serotonin (B10506) transporters, or sigma receptors. acs.orgnih.govresearchgate.net Molecular dynamics simulations could further refine these models, providing insights into the stability of the ligand-receptor complex and the crucial amino acid residues involved in the interaction. nih.gov
ADME/Tox Prediction: Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. In silico tools can estimate parameters such as aqueous solubility, cell permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com This allows for the early identification of potential liabilities and guides structural modifications to improve the compound's pharmacokinetic profile.
Table 2: Proposed Computational Workflow This table is interactive. You can sort and filter the data.
| Step | Method | Objective | Example Software/Tools |
|---|---|---|---|
| 1. Ligand Preparation | 3D Structure Generation & Energy Minimization | Prepare a low-energy conformation of the molecule. | Gaussian, ChemOffice |
| 2. Target Identification | Literature search for analogs' targets. | Select relevant protein targets for docking. | PubMed, SciFinder |
| 3. Molecular Docking | Virtual screening against protein targets. | Predict binding affinity and pose. | AutoDock, Schrödinger Suite |
| 4. QSAR Modeling | Build models from a library of virtual analogs. | Identify key structural features for activity. | VLifeMDS, MOE |
| 5. ADME Prediction | In silico ADME/Tox profiling. | Assess drug-likeness and potential liabilities. | SwissADME, pkCSM |
Investigation of Additional Biological Targets and Mechanisms
The piperazine scaffold is known to interact with a diverse range of biological targets. mdpi.com Therefore, a broad screening campaign for this compound is warranted to uncover its full pharmacological potential.
Primary Target Screening: Given that many arylpiperazine derivatives exhibit activity in the central nervous system (CNS), initial screening should focus on key neurological receptors and transporters. nih.gov This includes:
Serotonin (5-HT) Receptors and Transporter (SERT): Many antidepressants and antipsychotics target the serotonergic system. researchgate.netnih.gov
Dopamine (D) Receptors and Transporter (DAT): These are primary targets for antipsychotic medications. nih.gov
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of disorders, including pain and neurodegenerative diseases, and are known to bind piperazine ligands. acs.orgnih.gov
Secondary and Off-Target Screening: Beyond CNS targets, the compound should be evaluated against other target classes where piperazines have shown activity:
Anticancer Targets: Numerous piperazine-containing molecules exhibit potent anticancer activity by inhibiting kinases or inducing apoptosis. nih.govmdpi.com Screening against a panel of cancer cell lines (e.g., prostate, breast, lung) could reveal potential in this area. nih.gov
Histamine (B1213489) Receptors: The piperazine structure is present in several antihistamines. nih.gov
Ion Channels: Certain piperazine derivatives act as calcium channel blockers. researchgate.net
Mechanism of Action Studies: Should any significant activity be identified, subsequent studies would be necessary to elucidate the mechanism of action. For instance, if anticancer effects are observed, research could investigate the compound's impact on the cell cycle, DNA fragmentation, and apoptosis induction in relevant cancer cell lines. nih.gov
Table 3: Potential Biological Targets for Screening This table is interactive. You can sort and filter the data.
| Target Class | Specific Examples | Therapeutic Area | Relevant Assay Type |
|---|---|---|---|
| CNS Receptors | 5-HT1A, 5-HT2A, D2, σ1, σ2 | Psychiatry, Neurology | Radioligand Binding Assay |
| CNS Transporters | SERT, DAT, NET | Psychiatry | Neurotransmitter Uptake Assay |
| Kinases | CDK4/6, EGFR, VEGFR | Oncology | Kinase Inhibition Assay |
| Cancer Cell Lines | PC-3 (Prostate), MCF-7 (Breast), A549 (Lung) | Oncology | Cell Viability (MTT) Assay |
Development of Advanced Preclinical Models for Efficacy Evaluation
Following promising in vitro results, the efficacy of this compound must be evaluated in relevant preclinical animal models. The choice of model will be dictated by the identified biological activity.
Models for CNS Disorders: If the compound shows potential as an antidepressant or anxiolytic, established behavioral models in rodents would be appropriate:
Forced Swim Test (FST) and Tail Suspension Test (TST): These are standard models for assessing antidepressant-like activity in mice. nih.govnih.gov A reduction in immobility time is indicative of a potential antidepressant effect.
Elevated Plus-Maze (EPM): This test is widely used to evaluate anxiolytic-like effects. nih.gov An increase in the time spent in the open arms of the maze suggests an anxiolytic profile.
Novel Object Recognition (NOR) Test: This model assesses cognitive function and could be used if the compound is investigated for procognitive effects, for example, as a histamine H3 antagonist. nih.gov
Models for Oncology: If in vitro studies demonstrate anticancer activity, the next step would be to use in vivo cancer models:
Xenograft Models: Human cancer cell lines (e.g., PC-3 for prostate cancer) can be implanted into immunocompromised mice. nih.gov The efficacy of the compound would be assessed by its ability to inhibit tumor growth.
Orthotopic Models: For a more clinically relevant assessment, tumor cells can be implanted into the organ of origin (e.g., prostate), allowing for the study of the compound's effect on tumor growth and metastasis in a more natural microenvironment.
Hepatotoxicity and General Toxicity Models: Early assessment of potential toxicity is crucial. In vitro models using primary hepatocytes or hepatic cell lines like HepG2 can provide initial data on hepatotoxicity. researchgate.net Subsequent in vivo studies in rodents would be required to establish a comprehensive safety profile.
Table 4: Potential Preclinical Models and Key Endpoints This table is interactive. You can sort and filter the data.
| Therapeutic Area | Preclinical Model | Species | Primary Endpoint(s) |
|---|---|---|---|
| Depression | Forced Swim Test / Tail Suspension Test | Mouse | Immobility time |
| Anxiety | Elevated Plus-Maze | Mouse/Rat | Time in open arms |
| Cognition | Novel Object Recognition | Mouse | Discrimination index |
| Oncology | PC-3 Xenograft Model | Mouse | Tumor volume, survival |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine derivatives?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions on the piperazine core. For example, a common approach is to react a piperazine precursor (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is monitored via thin-layer chromatography (TLC), followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Structural confirmation requires elemental analysis, NMR, and mass spectrometry .
Q. How are structure-activity relationships (SAR) evaluated for piperazine derivatives in pharmacological studies?
- Methodological Answer : SAR studies involve systematic modifications to substituents on the piperazine core. For example:
- Phenylpropionic/phenoxyethyl radicals : Linked to enhanced local anesthetic activity in infiltration anesthesia models .
- Beta-cyclodextran inclusion : Reduces toxicity but may lower biological activity, requiring balance in design .
Experimental validation includes in vitro assays (e.g., receptor binding) and in vivo models (e.g., analgesic efficacy in rodents). Data is analyzed using dose-response curves and statistical tools like ANOVA .
Q. What are the primary pharmacological activities reported for this compound analogs?
- Methodological Answer : Key activities include:
- Local anesthetic effects : Tested in infiltration anesthesia models (Table V in ), with duration and potency compared to lidocaine.
- Antiplatelet activity : Validated via thrombin-induced platelet aggregation assays .
- Anticancer potential : Evaluated through antiproliferative assays (e.g., MTT) on cancer cell lines, with IC₅₀ values calculated .
Advanced Research Questions
Q. How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified piperazine derivatives?
- Methodological Answer : Beta-cyclodextran inclusion complexes (e.g., in modified piperazines) reduce toxicity by improving solubility but may sterically hinder target binding. Strategies include:
- Docking studies : To optimize substituent positioning without disrupting cyclodextran interactions .
- Hybrid derivatives : Incorporating phenyl-propionic radicals to restore activity while retaining low toxicity .
- Pharmacokinetic profiling : Assess bioavailability and tissue distribution to refine dosing .
Q. What computational tools are used to predict and validate the therapeutic potential of piperazine derivatives?
- Methodological Answer :
- QSAR models : Built using datasets of 80+ piperazine derivatives to correlate physicochemical properties (e.g., logP, polar surface area) with renin inhibition (IC₅₀) .
- Molecular docking : Screens for binding affinity to targets like T-type calcium channels or 5-HT₇ receptors .
- Hirshfeld surface analysis : Evaluates supramolecular interactions (e.g., hydrogen bonding) in crystal structures to guide stability optimization .
Q. How does pH influence the efficacy of piperazine derivatives as transepithelial permeation enhancers?
- Methodological Answer : Piperazine derivatives with pH 8.7–9.6 enhance intestinal epithelial permeability (Caco-2 models) without cytotoxicity. The mechanism involves pH-dependent disruption of tight junctions, validated via transepithelial electrical resistance (TEER) measurements and confocal imaging. Adjusting substituents (e.g., hydroxyethyl groups) fine-tunes pKa and solution pH .
Q. What experimental designs are critical for evaluating piperazine derivatives in CO₂ capture applications?
- Methodological Answer :
- Solubility studies : Measure CO₂ absorption capacity in aqueous piperazine solutions using gravimetric or manometric methods .
- Thermal stability assays : TGA/DSC analyzes degradation temperatures to assess reusability.
- Reaction kinetics : Pseudo-first-order models quantify absorption rates, with methylpiperazine derivatives showing slower kinetics than piperazine .
Data Contradiction Analysis
Q. Why do some piperazine derivatives exhibit antiplatelet activity in silico but not in experimental models?
- Methodological Answer : Discrepancies arise from:
- Target specificity : Computational models may prioritize off-target interactions (e.g., COX-1 vs. P2Y₁₂ receptors).
- Metabolic instability : Rapid hepatic clearance (e.g., CYP3A4-mediated) can reduce efficacy in vivo. Solutions include:
- Prodrug design : To improve metabolic stability.
- Dual-function derivatives : Combining antiplatelet and antioxidant moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
